molecular formula C8H8N2 B106393 4,5-Dimethylnicotinonitrile CAS No. 56704-27-9

4,5-Dimethylnicotinonitrile

Cat. No.: B106393
CAS No.: 56704-27-9
M. Wt: 132.16 g/mol
InChI Key: JTBWXEKOJIOXBD-UHFFFAOYSA-N
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Description

4,5-Dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of two methyl groups at the 4th and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl 2-methyl-3-oxobutanoate with 2-cyanoacetamide in the presence of potassium hydroxide in methanol. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are optimized for high yield and purity. These methods typically employ readily available starting materials and catalysts to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethylnicotinonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments

Mechanism of Action

The mechanism of action of 4,5-Dimethylnicotinonitrile involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation. In biological systems, it may interact with cellular enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Amino-4,6-diphenylnicotinonitrile
  • 4,6-Dimethyl-2-phenylamino nicotinonitrile
  • 2,6-Dihydroxy-4,5-dimethylnicotinonitrile

Comparison: 4,5-Dimethylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4,5-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWXEKOJIOXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592596
Record name 4,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56704-27-9
Record name 4,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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